molecular formula C23H22O4 B4941368 9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

Cat. No. B4941368
M. Wt: 362.4 g/mol
InChI Key: MGJUOHMAFACQFM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains a xanthen-1-one group, which is a tricyclic structure found in various natural and synthetic compounds . The presence of a 4-hydroxyphenyl group suggests that it may have phenolic properties, which are often associated with antioxidant activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of bifunctional ionic liquids .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The xanthen-1-one group is a tricyclic structure, and the 4-hydroxyphenyl group is a type of phenol .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its exact structure and conditions. For example, phenolic compounds can undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Phenolic compounds often have relatively high melting points and are usually solid at room temperature . They are often soluble in organic solvents but have varying solubility in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many phenolic compounds exhibit antioxidant activity, which involves the donation of an electron to neutralize free radicals .

Future Directions

Future research could focus on developing more efficient synthesis methods for this and similar compounds . Additionally, the potential applications of this compound in various fields (such as medicine or materials science) could be explored.

properties

IUPAC Name

9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-23(2)12-19(26)22-17(11-18(25)14-7-9-15(24)10-8-14)16-5-3-4-6-20(16)27-21(22)13-23/h3-10,17,24H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJUOHMAFACQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=CC=CC=C3O2)CC(=O)C4=CC=C(C=C4)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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